

Benchmarking BMS-193884: A Comparative Analysis Against Standard of Care in Preclinical Models

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Compound of Interest		
Compound Name:	BMS-193884	
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This guide provides a comparative overview of **BMS-193884**, a selective endothelin-A (ET-A) receptor antagonist, against the standard of care for congestive heart failure (CHF) and pulmonary hypertension (PH) during its period of active development (late 1990s to early 2000s). Due to the discontinuation of **BMS-193884** in Phase II clinical trials, publicly available data is limited. This document synthesizes the available information to offer a qualitative and contextual comparison.

Executive Summary

BMS-193884 was a promising oral ET-A receptor antagonist developed by Bristol-Myers Squibb for cardiovascular diseases.[1] Its mechanism of action, the selective blockade of the endothelin-A receptor, aimed to induce vasodilation and reduce the pathological effects of endothelin-1, a potent vasoconstrictor implicated in the progression of heart failure and pulmonary hypertension.[2][3][4] Despite showing favorable hemodynamic effects in early studies, the development of BMS-193884 for heart failure was discontinued.[1] This was likely influenced by the broader trend of disappointing results from large clinical trials of other endothelin receptor antagonists in heart failure, which failed to show a significant benefit on morbidity and mortality.[2][3][5] Development of a second-generation analog, BMS-207940, was initiated.[1] In contrast, endothelin receptor antagonists have become an established therapy for pulmonary hypertension.

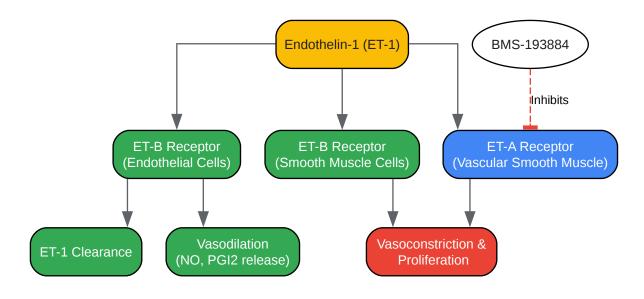


Mechanism of Action: Endothelin-A Receptor Blockade

The endothelin system, particularly endothelin-1 (ET-1), plays a significant role in cardiovascular pathophysiology. ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.

- ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cell proliferation. In conditions like heart failure and pulmonary hypertension, elevated ET-1 levels contribute to increased vascular resistance and detrimental remodeling of the heart and pulmonary arteries.
- ET-B Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ET-B
 receptor activation mediates the clearance of ET-1 and the release of vasodilators like nitric
 oxide and prostacyclin. Smooth muscle ET-B receptors, like ET-A receptors, mediate
 vasoconstriction.

BMS-193884 is a selective antagonist of the ET-A receptor. By blocking this receptor, it was designed to inhibit the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a reduction in cardiac afterload and pulmonary vascular resistance.



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Endothelin Signaling Pathway and BMS-193884's Point of Intervention.



Comparison with Standard of Care (Late 1990s - Early 2000s)

A direct quantitative comparison is challenging due to the lack of head-to-head clinical trial data for **BMS-193884**. The following tables provide a qualitative comparison based on the mechanism of action and general clinical understanding of these drug classes at the time.

Congestive Heart Failure

Congestive Heart Failure			
Feature	BMS-193884 (ET-A Antagonist)	Standard of Care (ACE Inhibitors, Beta-Blockers, Diuretics)	
Primary Mechanism	Blocks ET-A receptors to induce vasodilation and potentially reduce cardiac remodeling.	ACEi: Inhibit RAAS, causing vasodilation and reducing fluid retention. BBs: Block beta-adrenergic receptors to reduce heart rate and blood pressure. Diuretics: Increase urine output to reduce fluid overload.	
Hemodynamic Effects	Reduces systemic and pulmonary vascular resistance, increases cardiac output.[5]	ACEi: Reduce preload and afterload. BBs: Reduce cardiac workload. Diuretics: Reduce preload.	
Neurohormonal Effects	No activation of the sympathetic nervous system or renin-angiotensin-aldosterone system (RAAS).[2]	ACEi: Directly inhibit RAAS. BBs: Inhibit sympathetic nervous system.	
Clinical Outcomes	Phase II trials were initiated but the drug was discontinued for this indication.[1] Large trials of other ERAs in CHF showed no significant mortality benefit and potential for adverse events.[3]	Established morbidity and mortality benefits in large clinical trials.	



Pulmonary Hypertension

Feature	BMS-193884 (ET-A Antagonist)	Standard of Care (Prostacyclins, e.g., Epoprostenol)
Primary Mechanism	Blocks ET-A receptors to induce pulmonary vasodilation and inhibit vascular remodeling.	Potent vasodilator and inhibitor of platelet aggregation.
Route of Administration	Oral.[1]	Continuous intravenous infusion.
Hemodynamic Effects	Reduces pulmonary vascular resistance and improves cardiac output.	Potent reduction in pulmonary vascular resistance and increase in cardiac output.
Clinical Outcomes	Development for PH was not pursued to completion. However, other ERAs (e.g., bosentan) demonstrated efficacy in improving exercise capacity and hemodynamics in PH patients and became a standard oral therapy.	Proven survival benefit in patients with severe PH.

Preclinical and Early Clinical Findings for BMS-193884

Limited data is available from preclinical and early clinical studies of BMS-193884.

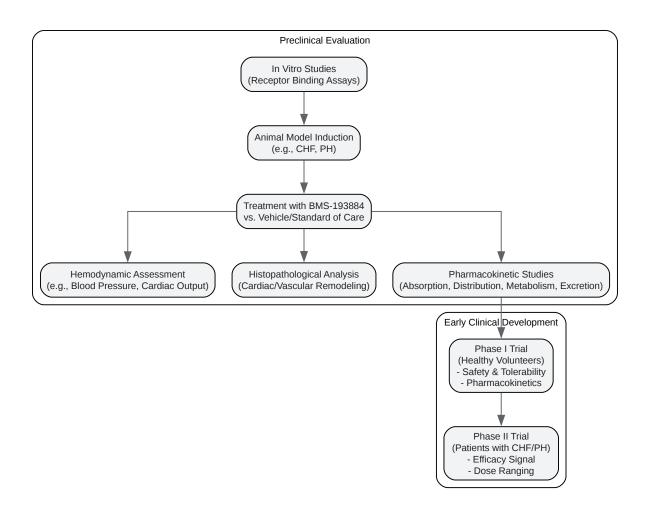


Study Type	Model/Population	Key Findings
Preclinical	Rat model of heart failure (post-myocardial infarction)	Other endothelin receptor antagonists in similar models showed beneficial effects on cardiac remodeling, hemodynamics, and survival. [3]
Phase I	Healthy Volunteers	Demonstrated vasodilation and attenuation of ET-1 induced vasoconstriction.[6]
Phase II	Congestive Heart Failure	Initiated but discontinued.[1]
Pilot Study	Erectile Dysfunction	Well-tolerated but did not significantly improve erectile function compared to placebo. [7]

Experimental Protocols

Detailed experimental protocols for **BMS-193884** studies are not extensively published. Below is a generalized workflow for the preclinical evaluation of a cardiovascular drug like **BMS-193884**, based on common practices.





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Generalized Drug Development Workflow for BMS-193884.

General Methodology for Preclinical Heart Failure Model (Post-Myocardial Infarction in Rats):

• Induction of Myocardial Infarction: Anesthesia is administered to adult male rats, followed by a thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is



permanently ligated to induce a myocardial infarction.

- Post-Operative Care: Animals are allowed to recover and are monitored for signs of heart failure development over several weeks. Echocardiography is typically used to confirm the development of left ventricular dysfunction.
- Treatment Administration: Rats with confirmed heart failure are randomized to receive either
 BMS-193884 (administered orally, dose to be determined by pharmacokinetic studies), a standard of care comparator (e.g., an ACE inhibitor), or a vehicle control.
- Efficacy Evaluation: After a predefined treatment period, hemodynamic parameters (e.g., left ventricular end-diastolic pressure, cardiac output) are measured via cardiac catheterization. The heart is then excised for histopathological analysis to assess the extent of cardiac remodeling (e.g., fibrosis, hypertrophy).

Conclusion

BMS-193884 represented a targeted therapeutic approach for cardiovascular diseases driven by the endothelin system. While its development was not pursued to completion, particularly for congestive heart failure, the exploration of ET-A receptor antagonism has provided valuable insights into the complex pathophysiology of cardiovascular diseases. The ultimate success of this drug class in treating pulmonary hypertension underscores the importance of patient population selection and the specific disease context in drug development. The discontinuation of BMS-193884 for heart failure, when viewed in the context of the broader challenges faced by endothelin receptor antagonists in this indication, highlights the difficulties in translating promising preclinical and hemodynamic data into long-term clinical benefits for complex, multifactorial diseases like congestive heart failure.

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